molecular formula C18H13N5O2S B2476056 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 893932-11-1

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No. B2476056
CAS RN: 893932-11-1
M. Wt: 363.4
InChI Key: PYXHQWKSQJXWDN-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have been widely studied due to their biological and pharmacological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other similar compounds . The synthesis can be done under ultrasonic-assisted conditions, which can improve the yield of the reaction .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a fused nitrogen-containing heterocyclic ring system. The specific structure of “4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” would include additional functional groups attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound and the conditions of the reaction . For example, they can undergo reactions with various nucleophiles, electrophiles, or radicals.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrazolo[3,4-d]pyrimidines are solid at room temperature .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is part of a broader class of compounds with pyrimidine cores, which are crucial for medicinal and pharmaceutical applications due to their bioavailability and broad synthetic applications. Research highlights the importance of hybrid catalysts in synthesizing pyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine, through one-pot multicomponent reactions. These hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, offer diverse pathways for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Pyrimidine derivatives, including the this compound structure, are known for their anti-inflammatory properties. They inhibit various inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Research developments in pyrimidine synthesis have highlighted their potent anti-inflammatory effects, providing insights into structure-activity relationships and suggesting pathways for developing new anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Materials

The integration of pyrimidine rings, including derivatives like this compound, into π-extended conjugated systems, has shown significant value in creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Pyrimidine derivatives enhance the electroluminescent properties of these materials, demonstrating their potential in the development of efficient, multifunctional optoelectronic devices (Lipunova et al., 2018).

Anti-cancer Research

The pyrimidine scaffold is a cornerstone in anti-cancer drug development, with various pyrimidine derivatives showing promising anticancer activities. These activities are mediated through different mechanisms, indicating the versatility of pyrimidines in interacting with diverse biological targets. The structure-activity relationship studies of pyrimidine derivatives have been a focal point, leading to the identification of numerous compounds with potential therapeutic applications against cancer (Kaur et al., 2014).

Future Directions

The future directions for research on “4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” and similar compounds could include further exploration of their synthesis, properties, and biological activities . This could lead to the development of new drugs or other useful compounds.

properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXHQWKSQJXWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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